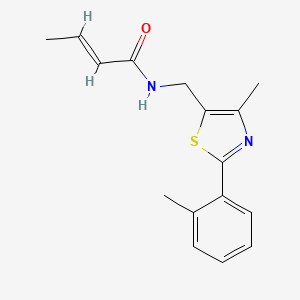

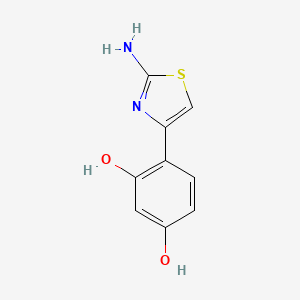

![molecular formula C23H16N2O3S B2785944 3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-43-0](/img/structure/B2785944.png)

3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibitPoly (ADP-ribose) polymerases-1 (PARP-1) , which are involved in DNA repair damage .

Mode of Action

Similar compounds have been found to inhibit parp-1, resulting in genomic dysfunction and cell death . This inhibition compromises the cancer cell DNA repair mechanism, making these compounds potential potentiators in combination with DNA damaging cytotoxic agents .

Biochemical Pathways

The compound likely affects the DNA repair pathway by inhibiting PARP-1 . PARP-1 is a known sensor of DNA damage and is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is likely to be genomic dysfunction and cell death due to the inhibition of PARP-1 . This leads to a compromise in the DNA repair mechanism of cancer cells, making these cells more susceptible to DNA damaging cytotoxic agents .

Action Environment

The synthesis of similar compounds involves reactions in specific environments, such as in a solution of water: ethanol . This suggests that the compound’s synthesis, and potentially its action, could be influenced by environmental factors such as temperature and solvent conditions.

Métodos De Preparación

The synthesis of 3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of cyclic compounds containing active methylene groups with thiophen-2-carbaldehyde and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . The reaction is usually carried out under reflux conditions for a few hours to yield the desired product.

Análisis De Reacciones Químicas

3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Comparación Con Compuestos Similares

3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique compared to other pyrano[2,3-d]pyrimidine derivatives due to its specific substitution pattern and the presence of the thiophene ring. Similar compounds include:

Pyrido[2,3-d]pyrimidine derivatives: These compounds also exhibit biological activities and are used in various therapeutic applications.

Thieno[2,3-d]pyrimidine derivatives: These compounds have shown anticancer activity and are structurally related to the compound .

Triazolo[1,5-a]pyridine derivatives: These compounds are used in the development of new materials and pharmaceuticals.

Propiedades

IUPAC Name |

3-(2-phenylethyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c26-20-16-9-4-5-10-17(16)28-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-29-18/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYVRFQRZFFPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

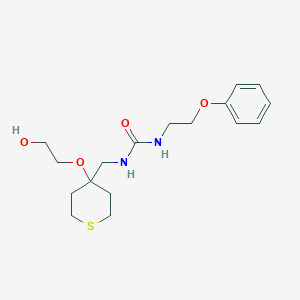

![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)

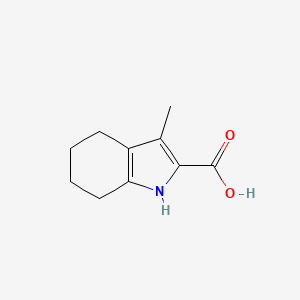

![1'-benzyl-[1,4'-bipiperidine]-3-ol](/img/structure/B2785867.png)

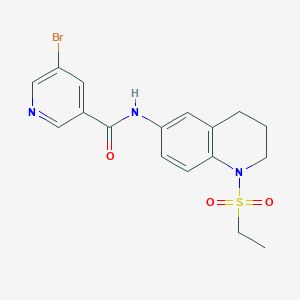

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)

![3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2785884.png)